4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Varlitinib bis(4-methylbenzenesulfinate) is a highly potent, small-molecule, pan-HER inhibitor targeting HER1, HER2, and HER4. It has demonstrated activity in various cancers, including gastric, biliary tract, and breast cancers . This compound is known for its ability to inhibit the phosphorylation and activation of these receptors, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of Varlitinib bis(4-methylbenzenesulfinate) involves several steps, including the preparation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Varlitinib bis(4-methylbenzenesulfinate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Varlitinib bis(4-methylbenzenesulfinate) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of HER receptors. In biology, it is used to investigate the role of HER signaling in cancer progression. In medicine, it is being developed as a therapeutic agent for the treatment of various cancers, including breast, gastric, and biliary tract cancers . In industry, it is used in the development of targeted cancer therapies .
Mechanism of Action
The mechanism of action of Varlitinib bis(4-methylbenzenesulfinate) involves the inhibition of the ATP-binding site of EGFR, HER2, and HER4. This inhibition prevents the phosphorylation and activation of these receptors, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound also inhibits multiple proliferation and anti-apoptosis pathways, including AKT, PI3K, and Survivin pathways .
Comparison with Similar Compounds
Varlitinib bis(4-methylbenzenesulfinate) is unique in its ability to inhibit multiple HER receptors simultaneously. Similar compounds include other pan-HER inhibitors and specific inhibitors of HER1, HER2, or HER4. Varlitinib bis(4-methylbenzenesulfinate) stands out due to its broad-spectrum activity and potent inhibition of multiple targets .
Properties
Molecular Formula |
C36H35ClN6O6S3 |
---|---|
Molecular Weight |
779.4 g/mol |
IUPAC Name |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfinic acid |
InChI |
InChI=1S/C22H19ClN6O2S.2C7H8O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)10(8)9/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9)/t13-;;/m1../s1 |
InChI Key |
YLSJVURIZHINOH-FFXKMJQXSA-N |
Isomeric SMILES |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)O.CC1=CC=C(C=C1)S(=O)O |
Canonical SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)O.CC1=CC=C(C=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.